An In-depth Technical Guide to (S)-3-(Piperidin-3-yl)pyridine: Synthesis, Analysis, and Applications in Drug Discovery
An In-depth Technical Guide to (S)-3-(Piperidin-3-yl)pyridine: Synthesis, Analysis, and Applications in Drug Discovery
(S)-3-(Piperidin-3-yl)pyridine (CAS Number: 31251-28-2) is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural features make it a valuable building block in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical properties, enantioselective synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics.
Physicochemical Properties and Structural Elucidation
(S)-3-(Piperidin-3-yl)pyridine is a derivative of pyridine where the hydrogen at the 3-position is substituted with a piperidin-3-yl group, with the stereocenter at the 3-position of the piperidine ring in the (S)-configuration.
| Property | Value |
| CAS Number | 31251-28-2[1][2][3][4] |
| Molecular Formula | C₁₀H₁₄N₂[1][2][3] |
| Molecular Weight | 162.23 g/mol [1][2][3] |
| Appearance | White to off-white solid[5] |
| Storage Conditions | 2-8°C, protected from light, under inert gas[1][5] |
Enantioselective Synthesis Strategies
The precise stereochemical control at the C3 position of the piperidine ring is paramount for the desired biological activity of its derivatives.[6] Therefore, enantioselective synthesis is the preferred route to obtain (S)-3-(Piperidin-3-yl)pyridine. A robust and widely applicable method involves a three-step sequence starting from pyridine.[6][7]
Overall Synthetic Workflow
The enantioselective synthesis can be broken down into three key stages:
-
Partial Reduction and Protection of Pyridine: The aromatic pyridine ring is first activated and partially reduced to a more reactive dihydropyridine intermediate.[6][7]
-
Rhodium-Catalyzed Asymmetric Carbometalation: This is the crucial enantioselective step where a rhodium catalyst facilitates an asymmetric reductive Heck reaction to introduce the desired substituent at the 3-position, thereby establishing the stereocenter.[6][7]
-
Reduction and Deprotection: The resulting tetrahydropyridine intermediate is fully reduced, and any protecting groups are removed to yield the final enantioenriched 3-substituted piperidine.[6]
Caption: Workflow for the enantioselective synthesis of (S)-3-(Piperidin-3-yl)pyridine.
Detailed Experimental Protocol
The following protocol is a representative example of the enantioselective synthesis of a 3-substituted piperidine, which can be adapted for the synthesis of (S)-3-(Piperidin-3-yl)pyridine.
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [6][8]
-
Materials: Pyridine, Sodium borohydride (NaBH₄), Phenyl chloroformate, Methanol (MeOH), Diethyl ether (Et₂O), 1N Sodium hydroxide (NaOH), 1N Hydrochloric acid (HCl), Sodium sulfate (Na₂SO₄), Silica gel, Acetone, Hexane.
-
Procedure:
-
To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.
-
Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).[6][8]
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.[6][8]
-
Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent to afford phenyl pyridine-1(2H)-carboxylate.[6][8]
-
Step 2: Rh-Catalyzed Asymmetric Cross-Coupling [6]
-
Materials: Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid (e.g., 3-pyridylboronic acid), [Rh(cod)OH]₂, (S)-Segphos, Cesium hydroxide (CsOH) aqueous solution.
-
Procedure:
-
In a glovebox, prepare a stock solution of the rhodium catalyst and ligand.
-
In a reaction vessel, combine the catalyst solution with the arylboronic acid and the dihydropyridine intermediate.
-
Stir the mixture at 70 °C for 20 hours.[6]
-
After cooling, dilute with diethyl ether and pass through a plug of silica.[6]
-
Purify the crude product by flash chromatography to obtain the desired 3-substituted tetrahydropyridine.
-
Step 3: Reduction and Deprotection [1]
-
Materials: 3-substituted tetrahydropyridine, Palladium on carbon (Pd/C), Hydrogen gas, Potassium hydroxide (KOH), Methanol.
-
Procedure:
-
Subject the 3-substituted tetrahydropyridine to palladium-on-carbon-mediated hydrogenation.
-
Follow with carbamate deprotection using aqueous potassium hydroxide in methanol to yield the final (S)-3-(Piperidin-3-yl)pyridine.[1]
-
Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity, purity, and stereochemistry of (S)-3-(Piperidin-3-yl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the pyridine and piperidine ring protons.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The spectrum will show distinct signals for the carbons in the pyridine and piperidine rings.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential technique to determine the enantiomeric purity of (S)-3-(Piperidin-3-yl)pyridine. A chiral stationary phase is used to separate the (S) and (R) enantiomers, allowing for the quantification of the enantiomeric excess (ee).
-
Method: A typical method would involve a chiral column, such as one based on amylose or cellulose derivatives, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. Electrospray ionization (ESI) is a common technique for this type of molecule.
Applications in Drug Discovery and Development
The piperidine structural motif is a ubiquitous feature in a vast array of pharmaceuticals and natural products.[6] (S)-3-(Piperidin-3-yl)pyridine, in particular, serves as a key intermediate in the synthesis of neuroactive compounds.[1] Its primary area of application is in the development of drugs targeting the central nervous system, where its structure can significantly influence receptor binding and modulation.[9]
Nicotinic Acetylcholine Receptor (nAChR) Modulation
(S)-3-(Piperidin-3-yl)pyridine is a critical building block for ligands that target nicotinic acetylcholine receptors (nAChRs).[9] These receptors are implicated in a variety of neurological and psychiatric disorders. By serving as a scaffold, this compound allows for the synthesis of molecules with high affinity and selectivity for specific nAChR subtypes, which is a key strategy in the development of treatments for conditions such as Alzheimer's disease, Parkinson's disease, and depression.[1]
Caption: Role of (S)-3-(Piperidin-3-yl)pyridine in developing nAChR modulators.
Other Therapeutic Areas
The versatility of the 3-(piperidin-3-yl)pyridine scaffold extends beyond nAChR modulation. Derivatives have been investigated for a range of other biological activities, including:
-
Inhibition of Lysine-Specific Demethylase 1 (LSD1): Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine core have shown potent inhibition of LSD1, a target for cancer therapy.[8] While not the exact same core, this highlights the potential for pyridine-piperidine structures in oncology.
-
Cholesterol 24-Hydroxylase (CH24H) Inhibition: Novel 3-piperidinyl pyridine derivatives have been discovered as highly potent and selective inhibitors of CH24H, an enzyme involved in brain cholesterol metabolism.[10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (S)-3-(Piperidin-3-yl)pyridine. While a specific safety data sheet (SDS) for this compound should be consulted, general hazards associated with piperidine derivatives include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Corrosivity: Can cause skin and eye irritation or burns.
-
Flammability: Piperidine itself is a flammable liquid and vapor.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
(S)-3-(Piperidin-3-yl)pyridine is a chiral building block of significant importance in modern drug discovery. Its unique structural features and the development of robust enantioselective synthetic routes have made it a valuable tool for medicinal chemists. Its primary role as a scaffold for nicotinic acetylcholine receptor modulators continues to drive research into novel treatments for a range of debilitating neurological and psychiatric disorders. Further exploration of this versatile molecule is likely to uncover new therapeutic applications in diverse areas of medicine.
References
- BenchChem. Enantioselective Synthesis of 3-Substituted Piperidines from Pyridine Derivatives.
- MySkinRecipes. (S)-3-(Piperidin-2-yl)pyridine dihydrochloride.
- PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
- BenchChem. Stereoselective Synthesis of 3-Pentylpiperidine: Application Notes and Protocols.
- Google Patents. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- MySkinRecipes. 3-(Piperidin-3-yl)pyridine.
- 西安速加医药科技有限公司. 3-(Piperidin-3-yl)pyridine|31251-28-2.
- Smolecule. (R)-3-(Piperidin-2-YL)pyridine.
- PMC. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives.
- ChemicalBook. 3-piperidin-3-ylpyridine | 31251-28-2.
- Advanced ChemBlocks. (S)-3-(piperidin-2-yl)pyridine dihydrochloride 95.00%.
- ACS Publications. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.
- Journal of Clinical Medicine of Kazakhstan. Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives.
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum.
- PMC. High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness.
- PMC. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
- Carl ROTH. Safety Data Sheet: Piperidine.
- PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- BOC Sciences. CAS 31251-28-2 Pyridine, 3-(3-piperidinyl)-.
- PMC. Formation of the Nicotinic Acetylcholine Receptor Binding Sites.
- Reagentia. 3-(Piperidin-3-yl)pyridine (1 x 50 mg).
- SIELC. Separation of L-3-(2'-Piperidyl)pyridine on Newcrom R1 HPLC column.
- MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
- PENTA. Pyridine - SAFETY DATA SHEET.
- Google Patents. CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate.
- PubMed Central. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI.
- Carl ROTH. Safety Data Sheet: Piperidine.
- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- PubMed. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine.
- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- AK Scientific, Inc. (S)-N-Piperidin-3-yl-acetamide.
- ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....
- Organic Chemistry Portal. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- ResearchGate. 1 H-and 13 C-NMR Data of 1 and 3 (in pyridine-d 5 )..
- Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. (S)-3-(Piperidin-2-yl)pyridine dihydrochloride [myskinrecipes.com]
- 10. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]
